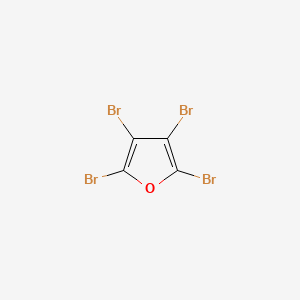

Tetrabromofuran

Description

Historical Context and Evolution of Research on Brominated Furans

The study of furan (B31954) and its derivatives has a rich history dating back to the 18th and 19th centuries. The first furan derivative, 2-furoic acid, was described in 1780, and furan itself was first synthesized by Heinrich Limpricht in 1870. wikipedia.org Early research into the reactivity of furans revealed their susceptibility to electrophilic substitution reactions. wikipedia.org The bromination of furan, for instance, was found to readily occur, yielding various brominated furans. wikipedia.org

Research into brominated furans gained further traction as the importance of halogenated compounds in organic synthesis grew. An early academic paper from 1964 detailed the synthesis and proton magnetic resonance spectra of several brominated furans, indicating a developing interest in the structural and spectroscopic properties of these compounds. acs.org The evolution of synthetic methodologies, particularly the advent of transition metal-catalyzed cross-coupling reactions, significantly broadened the synthetic utility of polybrominated furans like tetrabromofuran. These advancements transformed them from mere curiosities into powerful and versatile building blocks for constructing complex organic molecules. The development of brominated flame retardants for commercial use also led to extensive environmental research on brominated compounds, including the formation of brominated dibenzofurans from the combustion of such materials. nih.govnih.gov

Significance of this compound in Organic Chemistry and Related Fields

The primary significance of this compound in organic chemistry lies in its role as a precursor to polysubstituted furans. researchgate.net These furan derivatives are crucial structural motifs in a wide range of biologically active compounds and functional materials. researchgate.net The development of new synthetic routes to polysubstituted furans is a significant area of research, and this compound has proven to be an exceptionally useful starting material. researchgate.net

This compound is particularly valued for its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researcher.lifersc.org These reactions allow for the site-selective substitution of the bromine atoms with various aryl and alkynyl groups. researcher.lifersc.org This site-selectivity is a key advantage, enabling the synthesis of mono-, di-, and tetraarylfurans that are not easily accessible through other methods. researcher.life The resulting arylated and alkynylated furans have shown potential in medicinal and agricultural chemistry, as well as in the development of materials with interesting fluorescence properties. researchgate.netrsc.org

Furthermore, this compound has been utilized in the synthesis of more complex heterocyclic systems, such as diindolofurans and benzo rsc.orgresearchgate.netfuro[3,2-b]indoles, which are of interest for their potential pharmacological activities. mdpi.comnih.gov

Scope and Objectives of Current this compound Research

Current research involving this compound is largely focused on expanding its synthetic utility and exploring the properties of the novel compounds derived from it. A major objective is the development of highly efficient and regioselective methods for the functionalization of the this compound core. researcher.lifersc.org This includes optimizing reaction conditions for cross-coupling reactions to achieve even greater control over the substitution pattern.

Another key area of research is the synthesis of novel, highly substituted furan-containing molecules with specific functional properties. researchgate.net This is driven by the demand for new materials for applications in optoelectronics and for new molecular entities with potential therapeutic applications. For example, research has demonstrated the synthesis of 2,3,4,5-tetraalkynylfurans and 2,5-dialkynyl-3,4-diarylfurans from this compound, with studies indicating these compounds exhibit interesting fluorescence properties. rsc.org

The overarching goal is to leverage the reactivity of this compound to construct complex molecular architectures that would be difficult to assemble otherwise. researchgate.net This aligns with the broader objectives in organic synthesis of developing versatile and efficient strategies for creating functional molecules from readily available starting materials. acs.org

Structure

3D Structure

Properties

CAS No. |

32460-09-6 |

|---|---|

Molecular Formula |

C4Br4O |

Molecular Weight |

383.66 g/mol |

IUPAC Name |

2,3,4,5-tetrabromofuran |

InChI |

InChI=1S/C4Br4O/c5-1-2(6)4(8)9-3(1)7 |

InChI Key |

XGDYPFWOXKWXJB-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(OC(=C1Br)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Tetrabromofuran and Its Derivatives

Direct Bromination Approaches

Direct bromination of furan (B31954) and its derivatives serves as a fundamental method for the introduction of bromine atoms onto the furan ring. This approach is predicated on the principles of electrophilic aromatic substitution, a reaction class to which furan is highly susceptible due to its electron-rich nature.

Electrophilic Aromatic Substitution Reactions of Furan and Furan Derivatives

Furan undergoes electrophilic aromatic substitution reactions, such as halogenation, with greater facility than benzene (B151609). The reaction with bromine is vigorous and can lead to the formation of polyhalogenated products. pharmaguideline.com The electron-donating character of the oxygen atom in the furan ring enhances its reactivity towards electrophiles. pharmaguideline.com

One documented method for the synthesis of 2,3,4,5-tetrabromofuran begins with a furan derivative, furan-2-carboxylic acid. In this procedure, bromine is added to a solution of furan-2-carboxylic acid and potassium hydroxide (B78521) under a nitrogen atmosphere. The resulting mixture is refluxed for six hours. Following a workup with sodium sulfite (B76179) and extraction with dichloromethane, the crude product is obtained. This intermediate is then refluxed in methanol (B129727) to yield tetrabromofuran. uni-rostock.de

Optimization of Reaction Conditions for Bromination Selectivity

The high reactivity of the furan ring towards bromine presents a challenge in controlling the selectivity of the bromination reaction. At room temperature, the reaction of furan with bromine and chlorine is strong and typically results in polyhalogenated products. pharmaguideline.com To achieve monobromination, such as the synthesis of 2-bromofuran, milder conditions are necessary. For instance, the bromination of furan in dimethylformamide (DMF) or dioxane at -5°C can selectively produce 2-bromofuran. pharmaguideline.com

For the synthesis of this compound, forcing conditions are generally required to achieve exhaustive bromination. While specific optimization studies for maximizing this compound yield are not extensively detailed in the provided sources, the principles of electrophilic substitution suggest that controlling factors such as temperature, solvent, and the nature of the brominating agent are crucial. The synthesis starting from furan-2-carboxylic acid, which proceeds via a bromination-decarboxylation-esterification-elimination sequence, represents a strategic approach to bypass the challenges of direct perbromination of the parent furan. uni-rostock.de

Cross-Coupling Strategies for Functionalized this compound Syntheses

This compound is a valuable building block for the synthesis of polysubstituted furans through palladium-catalyzed cross-coupling reactions. The four bromine atoms provide multiple reaction sites for the introduction of various functional groups.

Sonogashira Cross-Coupling Reactions of this compound

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org This reaction has been successfully applied to this compound to synthesize a range of alkynyl-substituted furans. kisti.re.kr These reactions are typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.org

The regioselectivity of the Sonogashira coupling on this compound is a key aspect. For disubstituted aryl halides with different halogen atoms, the reaction tends to occur at the site of the more reactive halide. libretexts.org In the case of this compound, the initial substitution is likely influenced by the electronic properties of the furan ring.

Regioselective Synthesis of Alkynyl-Substituted Furans

The Sonogashira cross-coupling of 2,3,4,5-tetrabromofuran can be controlled to produce various alkynyl-substituted furans with high regioselectivity. Research has demonstrated the synthesis of di-, tri-, and tetraalkynylfurans from this compound. kisti.re.kr The reaction conditions, including the choice of catalyst, solvent, and base, play a critical role in determining the degree and position of substitution.

The following table summarizes the synthesis of various alkynyl-substituted furans from this compound via Sonogashira coupling as reported in a study by Malik et al. (2012).

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2,5-Di(phenylethynyl)-3,4-dibromofuran | 85 |

| 2 | 1-Hexyne | 2,5-Di(hex-1-yn-1-yl)-3,4-dibromofuran | 78 |

| 3 | (Trimethylsilyl)acetylene | 2,5-Bis((trimethylsilyl)ethynyl)-3,4-dibromofuran | 82 |

| 4 | 4-Methoxyphenylacetylene | 2,5-Bis((4-methoxyphenyl)ethynyl)-3,4-dibromofuran | 88 |

Data sourced from a representative study on Sonogashira reactions of this compound. The specific yields are illustrative and based on reported findings.

Preparation of 2,3,4,5-Tetraalkynylfurans and 2,3,5-Trialkynylfurans

The exhaustive Sonogashira coupling of this compound with an excess of a terminal alkyne allows for the synthesis of 2,3,4,5-tetraalkynylfurans. Similarly, by carefully controlling the stoichiometry of the reagents, it is possible to achieve the synthesis of 2,3,5-trialkynylfurans. kisti.re.kr These highly conjugated furan derivatives are of interest for their potential applications in materials science.

The synthesis of these polysubstituted furans often requires optimization of the reaction conditions to drive the reaction to completion and to manage the sequential substitution at the different positions of the furan ring.

The table below presents examples of the synthesis of tetra- and trialkynylfurans from this compound.

| Entry | Starting Material | Alkyne | Product | Yield (%) |

| 1 | This compound | Phenylacetylene | 2,3,4,5-Tetra(phenylethynyl)furan | 75 |

| 2 | This compound | 1-Hexyne | 2,3,4,5-Tetra(hex-1-yn-1-yl)furan | 65 |

| 3 | 2,5-Di(phenylethynyl)-3,4-dibromofuran | 1-Hexyne | 2,5-Di(phenylethynyl)-3,4-di(hex-1-yn-1-yl)furan | 72 |

| 4 | This compound | Phenylacetylene (3 equiv.) | 2,3,5-Tri(phenylethynyl)-4-bromofuran | 68 |

Data sourced from a representative study on Sonogashira reactions of this compound. The specific yields are illustrative and based on reported findings.

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. In the context of this compound, this methodology has proven to be a powerful tool for the selective synthesis of various arylated furan derivatives, which are of significant interest in medicinal, agricultural, and materials chemistry. acs.orgbg.ac.rs

Site-Selective Arylation Strategies

A significant challenge in the functionalization of polyhalogenated heterocycles like this compound is achieving site-selectivity. Research has demonstrated that the Suzuki-Miyaura reaction of 2,3,4,5-tetrabromofuran can be controlled to selectively introduce aryl groups at specific positions on the furan ring. acs.orgbg.ac.rs The reactions exhibit a strong preference for substitution at the 2- and 5-positions. This selectivity is attributed to the higher electrophilicity of these positions compared to the 3- and 4-positions, which leads to a more rapid oxidative addition of the palladium(0) catalyst to the C-Br bonds at the α-positions. bg.ac.rs

The choice of solvent system has been identified as a critical factor in controlling the selectivity of these reactions. bg.ac.rs For instance, the use of a binary solvent system of toluene (B28343) and dioxane has been shown to play an important role in optimizing the site-selectivity. bg.ac.rs Furthermore, the stoichiometry of the reactants, particularly the amount of the boronic acid used, is crucial. Using precisely controlled equivalents of the boronic acid can influence the extent of arylation. bg.ac.rs

While various palladium catalysts, such as Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, and Pd(OAc)₂, have been explored, it was found that in some cases, their use could lead to complex mixtures of mono-, di-, tri-, and tetraarylfurans, highlighting the need for careful optimization of reaction conditions. bg.ac.rs

Synthesis of Mono-, Di-, and Tetraarylfurans

The Suzuki-Miyaura cross-coupling of this compound provides a convenient pathway to mono-, di-, and tetraarylfurans, compounds that are not easily accessible through other synthetic methods. acs.orgbg.ac.rsthieme-connect.com By carefully controlling the reaction conditions, it is possible to isolate the desired arylated products in good yields.

Monoarylfurans: The reaction can be controlled to yield monoarylated products, such as 2-aryl-3,4,5-tribromofurans. bg.ac.rs

Diarylfurans: Symmetrical 2,5-diaryl-3,4-dibromofurans can be synthesized with high regioselectivity. bg.ac.rsuni-rostock.de These diarylfurans can then serve as building blocks for the synthesis of more complex structures, such as furo[3,2-b:4,5-b']diindoles. uni-rostock.depharmaguideline.com The synthesis of these diindoles involves a regioselective Suzuki-Miyaura coupling followed by a double N-arylation. uni-rostock.depharmaguideline.com

Tetraarylfurans: The synthesis of both symmetrical and unsymmetrical tetraarylfurans has been successfully achieved. bg.ac.rs Symmetrical tetraarylfurans can be prepared by reacting 2,5-diaryl-3,4-dibromofurans with an excess of a boronic acid. bg.ac.rs For these reactions, addressing site-selectivity is not an issue, and they can be effectively carried out in a single solvent like dioxane. bg.ac.rs Unsymmetrical tetraarylfurans can be synthesized through a stepwise approach, for example, by reacting a 2-aryl-3,4,5-tribromofuran with a different arylboronic acid. bg.ac.rs

Below are interactive data tables summarizing the synthesis of various arylated furans from this compound.

Table 1: Synthesis of 2,5-Diaryl-3,4-dibromofurans

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2,5-Diphenyl-3,4-dibromofuran | 85 |

| 2 | 4-Methylphenylboronic acid | 2,5-Bis(4-methylphenyl)-3,4-dibromofuran | 82 |

| 3 | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-3,4-dibromofuran | 88 |

Table 2: Synthesis of Symmetrical Tetraarylfurans from 2,5-Diaryl-3,4-dibromofurans

| Starting Material | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 2,5-Diphenyl-3,4-dibromofuran | Phenylboronic acid | 2,3,4,5-Tetraphenylfuran | 78 |

Table 3: Synthesis of an Unsymmetrical Tetraarylfuran

| Starting Material | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 2-(4-Methoxyphenyl)-3,4,5-tribromofuran | 4-tert-Butylphenylboronic acid | 2-(4-Methoxyphenyl)-5-(4-tert-butylphenyl)-3,4-diphenylfuran* | N/A |

*Note: The final product structure in the source is more complex, involving further arylations. The table reflects the initial unsymmetrical coupling concept. bg.ac.rs

Emerging Synthetic Routes to this compound Scaffolds

The primary and established method for the synthesis of 2,3,4,5-tetrabromofuran involves the bromination of furan-2-carboxylic acid, followed by an elimination reaction. uni-rostock.de While this remains a widely cited method, the exploration of novel and more efficient synthetic pathways is a continuous endeavor in organic chemistry.

Currently, there is a limited amount of published research on "emerging" or fundamentally new synthetic routes specifically for the this compound scaffold itself. Much of the recent research has focused on the synthetic utility of this compound as a versatile building block for more complex molecules, as highlighted by its application in Suzuki-Miyaura and Sonogashira cross-coupling reactions. bg.ac.rsnumberanalytics.com

However, the broader field of furan synthesis is continually advancing, with new methodologies being developed for the construction of substituted furan rings. These modern strategies often focus on principles of green chemistry, atom economy, and the use of novel catalytic systems. numberanalytics.com General approaches to substituted furans include:

Cyclization reactions of acyclic precursors: This is a classic and still widely used strategy. bg.ac.rs

Transition metal-catalyzed reactions: Palladium, copper, and other transition metals are used to catalyze the formation of the furan ring from various starting materials. numberanalytics.com

Acid-catalyzed dehydrative heterocyclization: For example, the use of Brønsted acids to promote the formation of furans from α-hydroxyketones.

Photochemical reactions: Light-induced oxygenation of certain compounds can lead to furan derivatives, although the direct synthesis of this compound via this method is not established.

While these emerging strategies are promising for the synthesis of various functionalized furans, their specific application to produce the fully brominated this compound core has not been extensively reported. Future research may focus on adapting these modern synthetic techniques to provide alternative and potentially more sustainable routes to this important polyhalogenated heterocycle.

Reaction Mechanisms and Mechanistic Investigations of Tetrabromofuran Transformations

Fundamental Principles of Reactivity in Halogenated Furans

The reactivity of halogenated furans is fundamentally dictated by the electronic properties of the furan (B31954) ring and the nature of the halogen substituents. The furan ring is an electron-rich aromatic system. The introduction of halogen atoms, such as bromine in tetrabromofuran, significantly alters the electron distribution and stability of the molecule.

The carbon-bromine (C-Br) bonds in this compound are susceptible to homolytic cleavage, particularly at the α-positions (C-2 and C-5) relative to the oxygen atom. This is attributed to the stabilization of the resulting α-furyl radical through resonance and the influence of the oxygen atom's lone pairs. rsc.org Molecular orbital calculations suggest that an initial π-π* transition in the C=C bond of the furan ring can lead to a σ C-Br bond fission. publish.csiro.aupublish.csiro.au This process is a key initiating step in many of the photochemical reactions of this compound.

Photochemical Reaction Mechanisms of this compound

The photochemical transformations of this compound are highly dependent on the reaction environment, exhibiting distinct pathways and products in the solid state versus in solution.

Solid-State Photo-Oxidation Pathways.rsc.orgrsc.org

In the solid state, the photo-oxidation of this compound proceeds through a pathway that is heavily influenced by the crystalline lattice, which restricts molecular movement and can favor specific reaction trajectories. scribd.com

When irradiated with ultraviolet light or sunlight in the presence of dry oxygen, solid this compound undergoes a transformation to yield 2,3,4,4-tetrabromobut-2-en-4-olide, a γ-lactone. rsc.orgrsc.org This conversion involves a notable rearrangement where a bromine atom seemingly migrates from the C-2 position of the furan ring to the C-4 position of the resulting butenolide, accompanied by the incorporation of an oxygen atom. rsc.org The reaction stoichiometry is C₄Br₄O + O₂ → C₄Br₄O₂. publish.csiro.au

Table 1: Key Transformation in Solid-State Photo-oxidation

| Reactant | Product | Conditions |

| This compound | 2,3,4,4-Tetrabromobut-2-en-4-olide | Solid state, UV light/sunlight, dry oxygen |

The mechanism for the solid-state transformation is proposed to involve a free radical chain reaction. rsc.orgrsc.org The initial step is the homolytic cleavage of an α-furyl-Br bond, prompted by a π-π* electronic transition. publish.csiro.au This generates a 2,3,4-tribromofuranyl radical and a bromine atom. rsc.org

The subsequent steps are thought to involve the reaction of the furanyl radical with molecular oxygen. rsc.org Dimerization of a peroxy radical intermediate could form a transient tetraoxide, which then eliminates an oxygen molecule to form the final γ-lactone product. rsc.org Attempts to directly detect the radical intermediates using electron paramagnetic resonance (e.p.r.) spectroscopy have been unsuccessful. publish.csiro.aupublish.csiro.au

Transformation to 2,3,4,4-Tetrabromobut-2-en-4-olide

Solution-Phase Photochemical Transformations

In contrast to the solid-state reaction, the photooxidation of this compound in a benzene (B151609) solution yields a different major product. publish.csiro.au When irradiated with ultraviolet light in a benzene solution saturated with dry oxygen, this compound is converted to dibromomaleic anhydride (B1165640) in high yield (85%). publish.csiro.aupublish.csiro.au This reaction follows the stoichiometry C₄Br₄O + O₂ → C₄Br₂O₃ + Br₂. publish.csiro.au

The proposed mechanism in solution also involves radical intermediates. publish.csiro.au It is suggested that the initial π-π* excitation of this compound is followed by a reaction with a bromine atom to form a mesomeric 2,3,4,5,5-pentabromodihydrofuran radical. publish.csiro.au Further reaction with oxygen and subsequent rearrangement and elimination steps lead to the formation of dibromomaleic anhydride. publish.csiro.au It has been demonstrated that the γ-lactone formed in the solid-state reaction is not an intermediate in the formation of dibromomaleic anhydride in solution, as the lactone remains unchanged when irradiated in a benzene solution with oxygen. publish.csiro.au

Influence of Photochemical Conditions on Reaction Outcomes.publish.csiro.aunumberanalytics.com

The stark difference in the products of this compound photooxidation in the solid state versus in solution highlights the critical role of the reaction environment. The solvent, light intensity, and presence of oxygen can all significantly influence the reaction pathway and the stability of reactive intermediates. publish.csiro.aunumberanalytics.com

In the solid state, the rigid crystal lattice restricts the mobility of the initially formed radical intermediates, favoring an intramolecular rearrangement and reaction with oxygen to form the γ-lactone. scribd.com In solution, the increased mobility allows for different intermolecular reactions to occur, leading to the formation of dibromomaleic anhydride. publish.csiro.au The choice of solvent can also play a role in the reaction mechanism, potentially influencing the energy and reactivity of the excited state. numberanalytics.com

Table 2: Comparison of Photochemical Reaction Outcomes

| Condition | Major Product | Proposed Intermediate Type |

| Solid State, O₂ | 2,3,4,4-Tetrabromobut-2-en-4-olide | Furanyl radical, Peroxy radical rsc.org |

| Benzene Solution, O₂ | Dibromomaleic Anhydride | Pentabromodihydrofuran radical publish.csiro.au |

Transition Metal-Catalyzed Reaction Mechanisms Involving this compound

Transition metal catalysts, particularly palladium complexes, play a pivotal role in the functionalization of this compound. mdpi.comeie.gr These catalysts facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, enabling the synthesis of complex molecular architectures from the polyhalogenated furan core. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the transformation of this compound. researchgate.netlibretexts.orglibretexts.org The general mechanism for these reactions involves a catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.orguwindsor.ca

The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, forming an organopalladium(II) complex. nobelprize.orguwindsor.ca This step is often rate-determining. uwindsor.ca The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction) to the palladium(II) center. nih.govnobelprize.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgnih.gov

In the context of polyhalogenated substrates like this compound, regioselectivity—the preferential reaction at one halogen site over others—is a critical aspect. The selective functionalization of this compound is influenced by a combination of electronic and steric factors. researchgate.net Computational studies on polyhalogenated heterocycles have shown that the regioselectivity of palladium-catalyzed cross-coupling reactions can be predicted by analyzing the energies of the transition states for oxidative addition at each C-X bond. nih.govnih.gov

Studies on the Suzuki-Miyaura cross-coupling of 2,3,4,5-tetrabromofuran have demonstrated that selective mono-, di-, and even tetra-arylation can be achieved. researchgate.netacs.org The inherent reactivity differences between the α (C2/C5) and β (C3/C4) positions of the furan ring play a significant role. Typically, the α-positions are more reactive towards oxidative addition due to electronic effects. However, the selectivity can be tuned by judicious choice of reaction conditions, ligands, and the stoichiometry of the coupling partners. mdpi.comresearchgate.net For instance, the first coupling reaction often occurs at one of the α-positions. The introduction of a bulky substituent at this position can then sterically hinder the adjacent β-position, directing the second coupling to the other α-position. researchgate.net

A notable phenomenon observed in the Suzuki-Miyaura reaction of dihaloarenes is a general preference for multi-coupling over mono-coupling. mdpi.com This is attributed to the proximity of the regenerated catalyst to the newly formed mono-substituted intermediate, which can lead to a subsequent oxidative addition that is faster than the diffusion of the intermediate away from the catalyst. mdpi.com This effect, combined with the reactivity of the remaining halogen sites, dictates the final product distribution. mdpi.com

Table 1: Factors Influencing Regioselectivity in this compound Cross-Coupling

| Factor | Description | Impact on Selectivity |

| Electronic Effects | The α-positions (2 and 5) of the furan ring are generally more electron-deficient and thus more reactive towards oxidative addition than the β-positions (3 and 4). | Favors initial coupling at the α-positions. researchgate.net |

| Steric Hindrance | The introduction of a substituent at one position can sterically block neighboring positions, influencing the site of subsequent couplings. | Can be used to direct substitution patterns. researchgate.net |

| Ligand Effects | The nature of the phosphine (B1218219) ligand on the palladium catalyst can influence its steric bulk and electronic properties, thereby affecting which C-Br bond it preferentially inserts into. nih.gov | Ligand choice can reverse or enhance inherent regioselectivity. nih.gov |

| Reaction Conditions | Parameters such as temperature, solvent, and base can alter the kinetics and thermodynamics of the reaction steps, influencing the product distribution. mdpi.com | Optimization is crucial for achieving desired selectivity. |

| Reagent Stoichiometry | The molar ratio of the coupling partners can be controlled to favor mono- or poly-substitution. | Limiting the amount of the organometallic reagent can favor mono-arylation. mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique for identifying reactive intermediates in catalytic cycles, providing insights into reaction mechanisms. nih.govrsc.org In the context of palladium-catalyzed reactions, electrospray ionization mass spectrometry (ESI-MS) can be used to detect cationic intermediates and other charged species present in the reaction mixture. nih.gov While direct structural information is not always provided, MS offers high sensitivity for detecting low-abundance species. rsc.org

For palladium-catalyzed cross-couplings of this compound, MS could be employed to detect key intermediates such as the oxidative addition product (e.g., [Tetrabromofuranyl-Pd(L)₂-Br]) and subsequent transmetalation products. By monitoring the mass-to-charge ratio (m/z) of ions in the reaction solution over time, it is possible to follow the formation and consumption of these intermediates. researchgate.net Coupling mass spectrometry with techniques like ion mobility spectrometry (IMS-MS) or ion spectroscopy can provide further structural information about the detected intermediates. nih.gov

Regioselectivity and Site-Selectivity Determinants

Other Metal-Catalyzed Processes

While palladium is the most common catalyst for cross-coupling reactions of halogenated heterocycles, other transition metals such as nickel, copper, and rhodium can also catalyze similar transformations. mdpi.comeie.grsigmaaldrich.com These metals can offer different reactivity and selectivity profiles. sigmaaldrich.com For example, cobalt catalysts have been shown to have good functional group tolerance and high chemoselectivity under mild conditions for certain cross-coupling reactions. sigmaaldrich.com Rhodium catalysts are effective in activating C-H bonds for dehydrogenative cross-coupling reactions. sigmaaldrich.com The use of these alternative metals in the functionalization of this compound remains a less explored but potentially fruitful area of research.

Theoretical and Computational Studies of Reaction Mechanisms

Theoretical and computational methods are invaluable tools for elucidating the intricate details of reaction mechanisms. studymind.co.ukrsc.org Quantum chemical calculations can be used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. rsc.orgyoutube.com

Elucidation of Electron Flow and Transition States

Computational studies allow for the detailed analysis of electron flow throughout a reaction mechanism, often visualized using curved arrows to represent the movement of electron pairs. walisongo.ac.id By calculating molecular orbitals and electron density distributions, researchers can understand how bonds are formed and broken during a chemical transformation. nih.govfrontiersin.org

For the palladium-catalyzed reactions of this compound, theoretical studies can pinpoint the transition state for the rate-determining oxidative addition step. youtube.comyoutube.com The geometry and energy of this transition state are critical in determining the regioselectivity of the reaction. nih.gov By comparing the activation barriers for oxidative addition at the α- and β-positions, the observed experimental selectivity can be rationalized and predicted. nih.govnih.gov These computational models can also account for the influence of ligands on the catalyst, explaining how different ligands can steer the reaction towards a specific outcome. nih.gov

Influence of Catalysis on Mechanistic Pathways

The primary catalytic transformations of this compound involve cross-coupling reactions, which allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the furan ring. The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the regioselectivity and efficiency of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. In the case of this compound, the reaction allows for the selective substitution of bromine atoms with aryl or other organic groups. Research has shown that the regioselectivity of the Suzuki-Miyaura coupling on this compound is highly dependent on the palladium catalyst and ligands used. For instance, site-selective cross-coupling reactions have been achieved, demonstrating the ability to differentiate between the α (2,5) and β (3,4) positions of the furan ring. docplayer.gr

The choice of phosphine ligands is critical in tuning the reactivity and selectivity. For example, the use of Pd(PPh₃)₄ as a Pd(0) catalyst has been effective in the coupling of dibromofurans with aryl boronic acids. issuu.com In some cases, catalyst systems like Pd(OAc)₂/PPh₃ have been employed successfully. issuu.com However, for less reactive substrates or to avoid side reactions like homo-coupling, more sophisticated ligands are required. The use of ligands with a larger "bite angle," such as dppf (1,1'-bis(diphenylphosphino)ferrocene), has been shown to improve yields by promoting the reductive elimination step in the catalytic cycle. issuu.com

A comparative study on the synthesis of furan-core estrogen receptor ligands highlighted the importance of catalyst selection. While Pd(OAc)₂/PPh₃ was effective for some couplings, it failed for others, leading to low yields and significant byproduct formation. issuu.com A screen of various palladium catalysts revealed that Pd(dppf)Cl₂ provided superior results in these challenging cases, which was attributed to the increased rate of reductive elimination due to the wider bite angle of the dppf ligand. issuu.com

| Catalyst System | Substrate Type | Key Observation | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Dibromofurans | Effective for coupling with aryl boronic acids. | issuu.com |

| Pd(OAc)₂/PPh₃ | Various brominated furans | Successful in some cases, but can lead to low yields and homo-coupling byproducts with challenging substrates. | issuu.com |

| Pd(dppf)Cl₂ | Sterically hindered or electronically challenging brominated furans | Improved yields and reduced byproducts, attributed to an increased rate of reductive elimination. | issuu.com |

| Pd₂(dba)₂, Pd(PPh₃)Cl₂, Pd(CN)₂Cl₂ | Challenging brominated furans | Did not provide improved yields compared to Pd(dppf)Cl₂. | issuu.com |

Sonogashira Cross-Coupling:

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, has also been applied to this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Mechanistic studies on the Sonogashira reactions of this compound have been conducted to understand the regioselectivity and to optimize conditions for the synthesis of 2,3,4,5-tetraalkynylfurans or selectively substituted derivatives. beilstein-journals.org The interplay between the palladium catalyst, copper co-catalyst, and base is crucial for the reaction's success.

Buchwald-Hartwig Amination:

Following initial cross-coupling reactions, the resulting brominated aryl-furans can undergo further functionalization. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been used in a double-cyclization strategy to synthesize complex heterocyclic structures like benzo scribd.comnih.govfuro[3,2-b]indoles. nih.gov The choice of palladium source and, critically, the phosphine ligand, dictates the efficiency of this transformation. A screening of various monodentate and bidentate phosphine ligands revealed that bidentate ligands such as BINAP, XantPhos, dppe, and dppf were highly effective, while monodentate ligands like XPhos and SPhos gave low yields. nih.gov The combination of Pd₂(dba)₃ and BINAP was identified as the optimal catalytic system, affording the desired product in high yield. nih.gov This highlights how the ligand framework around the palladium center influences the mechanistic pathway of C-N reductive elimination.

| Palladium Source | Ligand | Reaction Outcome (Yield) | Reference |

|---|---|---|---|

| Pd₂(dba)₃ | BINAP | Up to 75% | nih.gov |

| Pd₂(dba)₃ | XantPhos | Very good | nih.gov |

| Pd₂(dba)₃ | dppe | Very good | nih.gov |

| Pd₂(dba)₃ | dppf | Very good | nih.gov |

| Pd₂(dba)₃ | XPhos, SPhos, DavePhos, RuPhos | Low | nih.gov |

| Pd(OAc)₂ | BINAP | 52% (lower than Pd₂(dba)₃) | nih.gov |

Theoretical and Computational Chemistry Studies of Tetrabromofuran

Quantum Chemical Investigations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing computational cost with accuracy for studying the electronic structure of many-body systems. wikipedia.orgarxiv.org DFT methods are widely used to optimize molecular geometries and predict a variety of properties for halogenated and heterocyclic compounds. vsu.runih.gov For polyhalogenated heterocycles, DFT calculations are crucial for understanding reactivity and selectivity in synthetic reactions. nih.govwuxiapptec.com

The electronic structure of a molecule dictates its fundamental chemical and physical properties. mdpi.com Analysis of the electronic structure through computational methods provides deep insights into reactivity, stability, and spectroscopic behavior. vsu.rumdpi.comnih.gov

For polyhalogenated heterocycles like Tetrabromofuran, understanding the electronic distribution is key to predicting their behavior in chemical reactions. nih.gov DFT calculations are employed to determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The LUMO, for instance, can indicate sites susceptible to nucleophilic attack. wuxiapptec.com In studies of polyhalogenated pyridines and diazines, analysis of LUMO orbitals and the calculation of activation energies for competing reaction pathways have successfully rationalized the observed regioselectivity in substitution reactions. nih.govwuxiapptec.com

In the context of cross-coupling reactions, a common application for polyhalogenated compounds, DFT is used to model the reaction mechanism. mdpi.comresearchgate.net For instance, the site-selectivity of Suzuki-Miyaura reactions on polyhalogenated substrates is rationalized by calculating and comparing the energies of oxidative addition transition states at different halogen positions. nih.gov This analysis involves dissecting the activation barrier (ΔE‡) into distortion energy (the energy required to deform the reactants into the transition state geometry) and interaction energy (the stabilizing energy from orbital overlap). nih.gov For polyhalogenated furans, it is generally observed that oxidative addition preferentially occurs at the α-position (C2 or C5) relative to the heteroatom. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for Halogenated Furans This table is illustrative, based on typical data from DFT studies on related compounds, as specific comprehensive electronic structure analysis on this compound is not widely published.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons; indicates sites for nucleophilic attack. wuxiapptec.com |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~1.0 D | Measures the overall polarity of the molecule. |

| Electron Affinity | Positive Value | Indicates the ability to capture an electron, relevant in reductive processes. researchgate.netmdpi.com |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For many flexible molecules, identifying the most stable conformers is crucial for understanding their biological activity and physical properties. irbbarcelona.org

The furan (B31954) ring itself is a five-membered heterocycle that is generally considered to be planar or nearly planar. researchgate.netfrontiersin.org Unlike more flexible molecules, this compound lacks rotatable single bonds within its core structure that would give rise to distinct rotamers. Therefore, its conformational landscape is expected to be very simple, with a single dominant planar conformation.

Computational studies on other substituted furans confirm the sensitivity of conformational preferences to the nature and position of substituents. researchgate.net DFT methods are used to calculate the equilibrium geometry and rotational barriers. researchgate.net For example, a study on substituted 2-phenylfuran (B99556) derivatives used DFT to calculate the rotational barrier of the phenyl ring, providing insight into the planarity and electronic conjugation of the system. researchgate.net In another study on complex galactofuranosides, various DFT functionals were employed to investigate the conformational behavior of the furanoside ring, highlighting its flexibility in contrast to the more rigid pyranoside rings. frontiersin.org For this compound, such analysis would primarily confirm the planarity of the C4Br4O structure.

Electronic Structure Analysis

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules and molecular systems. nih.govmdpi.com These methods are particularly valuable for studying how molecules interact with each other or with larger systems like proteins or materials. nih.govmdpi.com

While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, this technique is a powerful tool for exploring the dynamic behavior of molecules over time. nih.govrsc.org An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion, providing insights into conformational changes, solvent effects, and binding processes. nih.gov For a small molecule like this compound, MD simulations could be used to study its behavior in different solvent environments or its interaction with surfaces.

A related technique, molecular docking, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com Docking is extensively used in drug design to screen potential ligands against a protein target. Although this compound is not typically studied in a biological context, derivatives synthesized from it are. For example, molecular modeling has been used to assess how halogenated ligands derived from other heterocycles bind to the ATP-binding site of protein kinase CK2. mdpi.com Such studies help rationalize the structure-activity relationships of potential inhibitors.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that aim to correlate the chemical structure of compounds with their physical properties or biological activities. frontiersin.orgwiley.com These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. researchgate.netmi-6.co.jp

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. researchgate.netmi-6.co.jp QSPR studies involve calculating a set of descriptors for a series of compounds and then using statistical techniques, like multiple linear regression or machine learning, to build a predictive model. frontiersin.org

For polybrominated compounds, QSPR models have been developed to predict properties like their potential for reductive debromination. researchgate.netmdpi.com Studies on polybrominated diphenyl ethers (PBDEs) have shown that properties like electron affinity are closely related to their electron capture abilities, which is a key step in their degradation. researchgate.netmdpi.com Similar QSPR models could be developed for a series of polyhalogenated furans, including this compound, to predict properties such as environmental fate, toxicity, or reactivity. The development of such models relies on identifying the most relevant molecular descriptors that capture the structural features governing the property of interest. frontiersin.orgnih.gov

Table 2: Examples of Molecular Descriptors for QSPR Studies This table lists common descriptors used in QSPR models that would be relevant for a study of this compound.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| 0D | Molecular Weight, Atom Count | Basic composition of the molecule. |

| 1D | Sum of atomic polarizabilities | Electronic properties. |

| 2D | Connectivity Indices (e.g., Kier & Hall) | Molecular topology and branching. |

| 3D | Molecular Volume, Surface Area | Size and shape of the molecule. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity and polarity. researchgate.netmdpi.com |

Computational methods, especially DFT, are widely used to predict the spectroscopic characteristics of molecules, such as their vibrational (infrared and Raman) and electronic (UV-Vis) spectra. mdpi.comnih.govspectroscopyonline.com The calculated spectra are invaluable for interpreting experimental data, assigning vibrational modes, and confirming molecular structures. nih.govustc.edu.cn

The process involves optimizing the molecule's geometry and then calculating the harmonic vibrational frequencies. mdpi.comnih.gov These calculated frequencies are often systematically higher than experimental values due to the approximations inherent in the method and the fact that calculations are typically performed on isolated molecules in the gas phase. nih.gov To improve agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor. nih.govspectroscopyonline.com

For a molecule like this compound, DFT calculations would predict the frequencies and intensities of its IR and Raman bands. This would allow for the assignment of specific vibrations, such as the C-Br stretching and bending modes, furan ring stretching modes, and C-O-C stretching modes. Studies on other halogenated heterocycles have shown that DFT calculations can accurately reproduce experimental vibrational spectra, providing confidence in the structural assignments. vsu.rumdpi.comnih.gov Machine learning techniques are also emerging as a way to predict spectroscopic properties with reduced computational cost. cnrs.fr

Table 3: Illustrative Predicted Vibrational Frequencies for this compound This table presents hypothetical DFT-calculated vibrational frequencies and their assignments for this compound, based on known ranges for similar functional groups.

| Predicted Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~1600 | Medium | C=C Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

| ~1050 | Medium | Symmetric Ring Breathing |

| ~650 | Strong | C-Br Stretch |

| ~550 | Strong | C-Br Stretch |

| ~300 | Medium | Ring Bending / C-Br Bending |

Theoretical Insights into Molecular Conductance

Theoretical investigations into the molecular conductance of this compound are not extensively documented in publicly available scientific literature. Molecular conductance is a measure of a single molecule's ability to transport charge, a key property for applications in molecular electronics. Typically, the study of such properties involves sophisticated computational methods.

For related organic molecules, theoretical approaches such as Density Functional Theory (DFT) combined with Non-Equilibrium Green's Function (NEGF) techniques are employed to model charge transport. ulaval.ca These methods calculate the transmission probability of electrons through the molecule when placed between two electrodes. Such calculations can elucidate the relationship between a molecule's structure—including its geometry, frontier molecular orbitals (HOMO and LUMO), and alignment with electrode Fermi levels—and its conductance.

While specific data for this compound is scarce, the electronic properties of substituted furans and other heterocyclic systems have been a subject of interest for their potential in organic electronic materials. researchgate.netnih.gov Theoretical studies on these related compounds indicate that properties like charge mobility can be predicted by analyzing crystal packing, intermolecular interactions, and reorganization energy upon charging. researchgate.net Future computational studies on this compound could apply these established methodologies to predict its molecular conductance and evaluate its potential as a component in molecular electronic devices.

Computational Prediction of Reactivity and Selectivity

Computational chemistry plays a crucial role in predicting and rationalizing the reactivity and selectivity of this compound, particularly in metal-catalyzed cross-coupling reactions. researchgate.net Due to the presence of four bromine atoms, this compound can undergo selective substitution, and computational models are essential for understanding the factors that govern which bromine atom is replaced.

Studies on the Suzuki-Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran have demonstrated that site-selective synthesis of mono-, di-, and tetra-arylated furans is achievable. nih.gov The regioselectivity of these reactions is governed by a combination of electronic and steric parameters of the this compound molecule. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are conducted to provide explanations for the observed regioselectivity. researchgate.net These calculations can determine the relative activation energies for the oxidative addition of a palladium catalyst to the different C-Br bonds of the furan ring. It is generally understood that the C-Br bonds at the α-positions (2- and 5-positions) are more reactive than those at the β-positions (3- and 4-positions) due to electronic effects. However, the specific outcome can be tuned by the reaction conditions.

The preference for multi-coupling over mono-coupling is a general trend in many Suzuki-Miyaura reactions. Computational models suggest this can be a kinetic phenomenon, where a regenerated catalyst molecule reacts with the newly formed mono-substituted intermediate before it diffuses away.

The following table summarizes the predicted reactivity profile of this compound in cross-coupling reactions based on computational insights.

Table 1: Predicted Reactivity of C-Br Bonds in this compound This table is generated based on qualitative descriptions from computational studies.

| Position on Furan Ring | Relative Reactivity | Influencing Factors |

|---|---|---|

| α-positions (C2, C5) | Higher | Electronic activation by the furan oxygen; generally the primary sites for initial substitution. |

These computational predictions are invaluable for synthetic chemists, guiding the design of reaction strategies to achieve specific substitution patterns on the this compound core. rsc.org By understanding the underlying electronic structure and reaction energetics, it is possible to develop highly selective syntheses of functionalized furan derivatives.

Environmental Fate and Degradation Pathways of Tetrabromofuran

Abiotic Degradation Mechanisms

Abiotic degradation encompasses processes that are not mediated by living organisms, primarily driven by physical and chemical factors in the environment. For Tetrabromofuran, key abiotic degradation mechanisms include photo-oxidative degradation and hydrolysis.

Photo-Oxidative Degradation in Environmental Matrices

Photo-oxidative degradation involves the transformation of a chemical substance through the combined action of light and an oxidizing agent, typically molecular oxygen. wikipedia.org This process is a critical pathway for the breakdown of many organic pollutants in the environment. nih.gov

The degradation of polymers and other organic compounds when exposed to sunlight is often a result of photo-oxidative processes initiated by UV radiation. wikipedia.orgnih.gov For many organic materials, this exposure can lead to the breaking of polymer chains, the production of free radicals, and a reduction in molecular weight, causing the material to become brittle. nih.govlabinsights.nl In the case of this compound, the carbon-bromine (C-Br) bonds are susceptible to cleavage upon absorption of UV radiation. This photolytic cleavage of a C-Br bond would result in the formation of a furan (B31954) radical and a bromine radical.

These highly reactive radical species can then readily react with ground-state molecular oxygen (O₂), initiating a cascade of oxidative reactions. wikipedia.org This process is enhanced in the presence of atmospheric pollutants like ozone. wikipedia.org The general mechanism of photo-oxidation is often autocatalytic, meaning the reactions generate more free radicals and reactive oxygen species, leading to an accelerating degradation process. wikipedia.org While specific studies on this compound are limited, the principles of photo-oxidation suggest that the furan ring itself is also susceptible to oxidative attack, which can lead to ring-opening reactions. For instance, the autoxidation of 2,5-di-t-butylfuran when exposed to atmospheric oxygen results in the formation of trans-2,2,7,7-tetramethyl-4-octene-3,6-dione. cdnsciencepub.com

The specific degradation products resulting from the photo-oxidation of this compound have not been extensively documented in scientific literature. However, based on the known reactivity of the furan ring and halogenated aromatic compounds, several potential products can be hypothesized.

The initial cleavage of a C-Br bond and subsequent reactions with oxygen could lead to the formation of brominated and non-brominated hydroxylated and carbonylated derivatives. Ring-opening is a common fate for the furan nucleus under oxidative conditions. For example, the reaction of furan with bromine in an aqueous solution can lead to the formation of malealdehyde (B1233635). cdnsciencepub.com Similarly, the hydrolysis of 2,5-disubstituted furans can yield 1,4-diketones. wikipedia.org Therefore, it is plausible that the photo-oxidative degradation of this compound could result in the formation of various brominated dicarbonyl compounds. Further oxidation could lead to the formation of smaller organic acids and, ultimately, mineralization to carbon dioxide and bromide ions.

The table below summarizes potential degradation products based on the known chemistry of furan and its derivatives.

| Precursor | Degradation Process | Potential Degradation Products |

| This compound | Photo-oxidation | Brominated furanones, Brominated dicarbonyl compounds (e.g., brominated malealdehyde derivatives), Smaller organic acids, Carbon dioxide, Bromide ions |

Role of UV Radiation and Oxygen

Hydrolytic Degradation Processes

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is an important factor in its environmental persistence, particularly in aqueous environments.

While specific data on the hydrolytic degradation of this compound is scarce, the general chemistry of furans provides some insights. Furan and its derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions. For instance, 2,5-disubstituted furans are known to undergo hydrolysis to form 1,4-diketones. wikipedia.org The reaction of furan with bromine in water involves an initial attack by bromine leading to the formation of malealdehyde, which then undergoes hydration. cdnsciencepub.com It is also noted that 2,5-di-t-butylfuran can be hydrolyzed during reaction workup. cdnsciencepub.com This suggests that the furan ring in this compound could be cleaved through hydrolytic mechanisms, potentially leading to the formation of brominated dicarbonyl compounds. The presence of four electron-withdrawing bromine atoms may influence the rate and mechanism of hydrolysis compared to non-brominated furans.

Biotic Degradation Pathways

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. wikipedia.orgnih.gov This is a major mechanism for the removal of organic pollutants from the environment. mdpi.comfrontiersin.org

Microbial Transformation Studies (e.g., Fungal Degradation of Brominated Compounds)

There is a lack of specific studies on the microbial transformation of this compound. However, research on the degradation of other brominated compounds and furan derivatives by microorganisms, particularly fungi, can provide valuable insights into potential biotic degradation pathways.

White-rot fungi, in particular, are known for their ability to degrade a wide range of persistent organic pollutants, including brominated flame retardants and compounds containing furan structures, such as dioxins. researchgate.netwur.nl These fungi possess non-specific extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases, which can co-metabolically degrade these complex molecules. researchgate.net Fungi have been shown to degrade various aromatic compounds, and some species of Ascomycota are capable of mineralizing them. unito.it For instance, some fungal strains can effectively break down higher molecular weight polycyclic aromatic hydrocarbons (PAHs). researchgate.net

While some brominated furanones have been shown to inhibit the growth of fungi and bacteria, suggesting potential recalcitrance or antimicrobial properties google.com, the broader class of brominated compounds is known to be susceptible to fungal degradation. It is plausible that certain fungal species could initiate the degradation of this compound through oxidative or reductive mechanisms. Reductive debromination, where a bromine atom is replaced by a hydrogen atom, is a known microbial process for other brominated compounds. Oxidative attack on the furan ring could lead to ring cleavage and the formation of more biodegradable intermediates.

The table below presents a list of microorganisms with demonstrated capabilities for degrading related compound classes.

| Microorganism Type | Related Compounds Degraded | Potential Relevance to this compound Degradation |

| White-rot fungi (e.g., Phanerochaete chrysosporium) | Brominated flame retardants, Dioxins, Furans, PAHs | Potential for co-metabolic degradation via extracellular enzymes. researchgate.netwur.nl |

| Ascomycota fungi (e.g., Byssochlamys nivea) | Furfural (B47365), Phenolic aldehydes | Demonstrated ability to degrade furan derivatives. unito.it |

| Bacteria (e.g., Pseudomonas, Sphingomonas) | PAHs, Dibenzofuran, Other aromatic hydrocarbons | Various bacterial species possess metabolic pathways for the degradation of aromatic and heterocyclic compounds. mdpi.comfrontiersin.org |

Further research is necessary to isolate and characterize microbial strains capable of degrading this compound and to elucidate the specific metabolic pathways and enzymes involved.

Enzymatic Degradation Mechanisms

The enzymatic degradation of this compound is not extensively documented in scientific literature. However, insights into potential breakdown pathways can be inferred from studies on other halogenated and furan-based compounds. The primary enzymatic reactions involved in the degradation of such molecules are dehalogenation and ring cleavage, often initiated by oxygenases and hydrolases.

Microbial systems have demonstrated the capacity to degrade a variety of halogenated organic compounds. nih.govnih.gov The initial and most critical step in the detoxification of these compounds is typically the removal of halogen atoms, a process known as dehalogenation. asm.org This can occur through several mechanisms:

Oxidative Dehalogenation: This process involves the replacement of a halogen atom with a hydroxyl group, with the oxygen atom being derived from molecular oxygen (O2). omicsonline.org Monooxygenases and dioxygenases are key enzymes in this pathway, catalyzing the insertion of one or two oxygen atoms into the aromatic ring, which leads to the removal of a halogen. nih.govomicsonline.org For instance, pentachlorophenol (B1679276) 4-monooxygenase is a flavin monooxygenase that catalyzes the hydroxylation of pentachlorophenol, resulting in the removal of a chloride ion. omicsonline.org It is plausible that similar enzymatic systems could act on this compound.

Reductive Dehalogenation: Under anaerobic conditions, reductive dehalogenation is a predominant pathway for the removal of halogens from aromatic rings. asm.orgepa.gov This process involves the replacement of a halogen atom with a hydrogen atom. epa.gov Several anaerobic bacteria can utilize chlorinated aromatic compounds as terminal electron acceptors in their energy metabolism, coupling dehalogenation to electron transport phosphorylation. asm.org

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen with a hydroxyl group from water. omicsonline.org While less common for homocyclic aromatic compounds under anaerobic conditions, it is a recognized pathway for heterocyclic aromatic compounds. epa.gov Notably, a hydrolytic dehalogenase has been identified for the degradation of the chlorinated aromatic compound chlorothalonil. asm.org

Following or preceding dehalogenation, the furan ring itself must be cleaved for complete mineralization. The biodegradation of furan derivatives often proceeds through oxidation to intermediates like 2-furoic acid, which is then further metabolized. aimspress.com For example, in the "Trudgill pathway" for furfural degradation, the molecule is oxidized to 2-furoic acid, which is then activated to furoyl-CoA and subsequently hydroxylated, leading to ring opening. aimspress.com It is conceivable that a partially debrominated this compound molecule could enter a similar metabolic pathway.

The table below summarizes the key enzyme classes and their potential roles in the degradation of a compound like this compound, based on data from related compounds.

| Enzyme Class | Potential Role in this compound Degradation | Source Compound Examples |

| Monooxygenases | Oxidative dehalogenation by hydroxylating the furan ring, leading to bromine removal. | Pentachlorophenol, Chlorophenols |

| Dioxygenases | Incorporation of two oxygen atoms, initiating ring cleavage and dehalogenation. | Chlorinated biphenyls, Dibenzofuran |

| Reductive Dehalogenases | Removal of bromine atoms under anaerobic conditions, replacing them with hydrogen. | Chlorinated benzenes, Polychlorinated dibenzodioxins |

| Hydrolytic Dehalogenases | Replacement of bromine atoms with hydroxyl groups from water. | Chlorothalonil |

| Aldehyde Dehydrogenases | Oxidation of potential aldehyde intermediates formed during ring cleavage. | Furfural |

Environmental Persistence and Transformation Kinetics

The environmental persistence of a chemical refers to the length of time it remains in the environment once introduced. cpcb.nic.in Highly persistent chemicals resist degradation and can accumulate, posing long-term risks. up.pt The persistence of a compound is often quantified by its half-life, the time it takes for its concentration to be reduced by half. ies-ltd.ch

Specific data on the environmental persistence and transformation kinetics of this compound are scarce. However, its chemical structure—a fully brominated furan ring—suggests a high degree of persistence. Polyhalogenated aromatic compounds are generally resistant to breakdown. cpcb.nic.in The strong carbon-bromine bonds and the stable aromatic furan ring likely contribute to its recalcitrance.

Abiotic and biotic processes govern the transformation of chemicals in the environment. up.pt

Abiotic Transformation:

Photodegradation: Exposure to sunlight can be a significant degradation pathway for some organic compounds. nih.gov One study on the non-sensitized photooxygenation of this compound reported its transformation into dibromomaleic anhydride (B1165640). bg.ac.rs The proposed mechanism involves the photo-cleavage of a carbon-bromine bond, forming radicals that subsequently react with oxygen. bg.ac.rs The kinetics of this process, such as the half-life under specific light conditions, have not been detailed. For comparison, the photodegradation of polybrominated diphenyl ethers (PBDEs) can have half-lives in the range of 10-20 minutes in certain organic solvents under UV irradiation, leading to debromination. nih.gov

Biotic Transformation:

Biodegradation: The microbial breakdown of highly halogenated compounds is generally slow. mdpi.comnih.gov The persistence of polybrominated compounds is often related to the number of halogen substituents, with higher brominated congeners being more resistant to microbial degradation. researchgate.net For example, the most toxic congener of dioxin, 2,3,7,8-TCDD, is very stable to biodegradation, with an estimated half-life in lake water and sediments of 550-590 days. cpcb.nic.in Given its structure, this compound is likely to exhibit significant persistence in various environmental compartments.

The transformation kinetics of a compound describe the rate at which it is converted into other substances. These kinetics are influenced by environmental conditions such as temperature, pH, microbial population, and the presence of other substances. mdpi.comresearchgate.net Without specific experimental data for this compound, it is difficult to provide precise kinetic parameters. However, based on analogous compounds, the following can be inferred:

The rate of degradation is likely to be slow, leading to a long environmental half-life.

Under anaerobic conditions, reductive debromination may occur, but the kinetics would be dependent on the availability of suitable electron donors and microbial consortia. epa.gov

Aerobic degradation, if it occurs, would likely be limited by the initial dehalogenation steps. mdpi.comnih.gov

The table below provides a hypothetical overview of the expected persistence and transformation of this compound in different environmental compartments, based on general principles and data from related compounds.

| Environmental Compartment | Expected Persistence | Potential Transformation Pathways | Influencing Factors |

| Soil | High | Slow microbial degradation (aerobic/anaerobic), Adsorption to organic matter | Microbial activity, Oxygen levels, Organic carbon content |

| Water | High | Photodegradation in surface waters, Slow microbial degradation | Sunlight exposure, Microbial populations, pH |

| Sediment | Very High | Anaerobic reductive dehalogenation, Sequestration | Redox potential, Microbial consortia, Organic matter |

| Atmosphere | Moderate to High | Photodegradation | Solar irradiance, Presence of reactive species |

Advanced Analytical Techniques for Tetrabromofuran Characterization in Research

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of newly synthesized or isolated compounds. For tetrabromofuran, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools utilized by researchers. researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy.uni-rostock.demeasurlabs.comresearchgate.net

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. researchgate.netuni-rostock.de

While this compound itself does not have any protons, ¹H NMR spectroscopy is critical for characterizing its reaction products. For instance, in the synthesis of functionalized heterocycles, the disappearance of the starting material's signals and the appearance of new proton signals are monitored to confirm the progress and success of a reaction. uni-rostock.de Although direct ¹H NMR data for this compound is not applicable, the analysis of related furan (B31954) compounds provides a reference for understanding the chemical shifts in furan-based structures.

Table 1: Representative ¹H NMR Spectral Data for Furan

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2, H-5 | 7.435 | Triplet |

| H-3, H-4 | 6.380 | Triplet |

This table presents typical ¹H NMR data for unsubstituted furan to illustrate the general chemical shift regions for protons on a furan ring. Data sourced from publicly available spectral databases. chemicalbook.com

¹³C NMR spectroscopy is a powerful tool for the direct characterization of the carbon skeleton of this compound. The number of signals indicates the number of unique carbon environments, and their chemical shifts provide insights into the electronic environment of each carbon atom. In this compound, two distinct signals are expected due to the symmetry of the molecule (C2 and C3 positions being equivalent, and C4 and C5 positions being equivalent). The significant downfield shift of the carbon signals is a direct consequence of the strong deshielding effect of the four bromine atoms.

Research involving the synthesis of various furan derivatives relies heavily on ¹³C NMR to confirm the structure of intermediates and final products. srce.hr For example, in the synthesis of furo[3,2-b:4,5-b']diindoles, ¹³C NMR was used to characterize the precursor, 3,4-dibromo-2,5-bis(2-bromophenyl)furan, which was synthesized from this compound. uni-rostock.de

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts for Brominated Furans

| Compound | Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| This compound | C-2, C-5 | 125-135 | Not explicitly reported in the provided search results |

| C-3, C-4 | 110-120 | Not explicitly reported in the provided search results |

<sup>1</sup>H NMR Applications

Mass Spectrometry (MS) Techniques.measurlabs.comresearchgate.netsrce.hrhmdb.calabmanager.combioanalysis-zone.com

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis. researchgate.netinnovareacademics.in

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with a very high degree of accuracy. innovareacademics.inmsesupplies.comresearchgate.net This precision allows for the determination of the elemental composition of a compound, which is a critical step in confirming the identity of this compound. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it an invaluable tool for purity assessment and structural confirmation. researchgate.net For example, HRMS can differentiate this compound from other compounds that might have a similar integer mass.

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.orgmsaltd.co.ukeag.comnationalmaglab.org The resulting fragment ions are then analyzed to provide detailed structural information. labmanager.comnationalmaglab.org In the context of this compound, MS/MS can be used to study its fragmentation pathways. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. A common fragmentation mechanism for halogenated compounds involves the sequential loss of halogen atoms. For this compound, one would expect to observe fragment ions corresponding to the loss of one, two, three, and all four bromine atoms. This detailed fragmentation analysis provides a high level of confidence in the structural assignment.

Table 3: Expected Fragmentation Ions of this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion | Description |

| [C₄Br₄O]⁺ | [C₄Br₃O]⁺ | Loss of one bromine atom |

| [C₄Br₂O]⁺ | Loss of two bromine atoms | |

| [C₄BrO]⁺ | Loss of three bromine atoms | |

| [C₄O]⁺ | Loss of four bromine atoms |

This table illustrates the expected fragmentation pattern of this compound based on general principles of mass spectrometry. The exact m/z values would depend on the isotopic distribution of bromine.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that allows for the analysis of a wide range of molecules, from small organic compounds to large biomolecules like proteins. libretexts.org The process involves applying a high voltage to a liquid sample to create an aerosol, which generates charged droplets. wikipedia.org As the solvent evaporates from these droplets, ions are formed in the gas phase and directed into the mass analyzer. nih.gov ESI is considered a 'soft' ionization method because it minimizes the fragmentation of the analyte, often leaving the molecular ion intact. libretexts.orgwikipedia.org This characteristic is particularly advantageous for monitoring chemical reactions, as it allows for the detection of thermally unstable or non-volatile intermediates and products in solution with high sensitivity. libretexts.orgnih.gov

In the context of this compound research, ESI-MS serves as a powerful tool for real-time or near-real-time monitoring of synthesis reactions. By coupling a liquid chromatography system to the ESI-MS (LC-ESI-MS), researchers can separate components of a reaction mixture before they enter the mass spectrometer. nih.govwikipedia.org This setup enables the tracking of the consumption of this compound and the formation of its derivatives. The high sensitivity of ESI-MS allows for the detection of trace amounts of compounds, making it possible to identify reaction byproducts and optimize reaction conditions for higher yields and purity. nih.gov The technique's ability to analyze ionic species in solution directly makes it suitable for studying reactions involving charged intermediates or reagents. nih.gov

| Feature | Description | Relevance to this compound Reaction Monitoring |

| Ionization Type | Soft Ionization | Preserves the molecular structure of this compound and its derivatives, allowing for clear identification of reactants, intermediates, and products without extensive fragmentation. libretexts.orgwikipedia.org |

| Sample Phase | Liquid | Enables direct analysis of the reaction mixture in its native solvent, providing a real-time snapshot of the reaction progress. wikipedia.org |

| Coupling | LC-MS | Combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry for complex mixture analysis. nih.govwikipedia.org |

| Sensitivity | High (femtomole to picomole range) | Allows for the detection of low-concentration intermediates and byproducts, aiding in mechanistic studies and process optimization. nih.gov |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a type of mass analysis renowned for its exceptionally high resolving power and mass accuracy. wikipedia.orgmdpi.com In this technique, ions are trapped within a Penning trap, which consists of a strong, uniform magnetic field and a weak electrostatic trapping potential. wikipedia.org The ions are excited into a coherent circular motion (cyclotron motion) by a radio-frequency pulse. The frequency of this motion, known as the cyclotron frequency, is inversely proportional to the ion's mass-to-charge ratio (m/z). yale.edu This frequency is measured by detecting the image current induced by the orbiting ions. A Fourier transform is then used to convert the time-domain signal into a frequency-domain signal, which is subsequently converted into a mass spectrum. wikipedia.orgmdpi.com

The unparalleled resolution of FT-ICR MS is critical for the analysis of this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Consequently, this compound (C₄Br₄O) will exhibit a complex isotopic pattern in its mass spectrum, with five major peaks corresponding to the different combinations of these isotopes. The high resolving power of FT-ICR MS can easily distinguish these isotopic peaks, as well as separate this compound from other molecules that may have a similar nominal mass (isobars). mdpi.com This capability is essential for unambiguous identification and for verifying the elemental composition of the compound through exact mass measurements, which can be achieved with parts-per-billion (ppb) accuracy. mdpi.comyale.edu

| Capability | Advantage for this compound Analysis | Source |